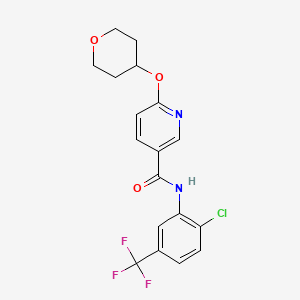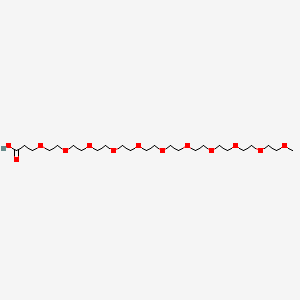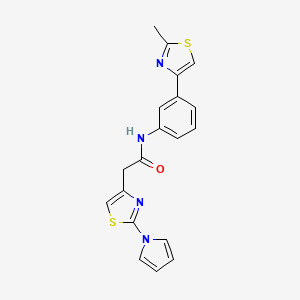![molecular formula C18H30F3NSn B2833665 Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane CAS No. 1403367-47-4](/img/structure/B2833665.png)
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane, also known as TBT-FMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a stannane, which is a type of organotin compound that contains a tin atom bonded to one or more carbon atoms. TBT-FMP is a highly reactive compound that has shown promise in several scientific studies.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Organotin reagents, including those similar to Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane, are instrumental in the synthesis of heterocyclic compounds. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane is effectively used for preparing various trifluoromethylated heterocyclic compounds, demonstrating the utility of organotin compounds in constructing complex molecules with potential applications in pharmaceuticals and agrochemicals (Hanamoto, Hakoshima, & Egashira, 2004).
Material Development
Organotin compounds are also used in the development of materials with unique properties. A study on new emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes, where organotin reagents played a crucial role in the synthesis, highlights the potential of such compounds in creating materials with novel luminescent properties. This application is crucial for developing new optical and electronic devices (Farrell et al., 2004).
Catalysis and Organic Synthesis
The use of organotin compounds in catalysis and organic synthesis is well-documented, with applications ranging from the stereoselective formation of bonds to facilitating cross-coupling reactions. For example, dibutyl(trifluoromethanesulfoxy)stannane has been found valuable for highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols, showcasing the role of organotin reagents in achieving high selectivity in organic synthesis (Miura, Wang, & Hosomi, 2005).
Advanced Synthetic Intermediates
Organotin compounds serve as versatile intermediates in the synthesis of complex organic molecules, including polyaromatic hydrocarbons and biologically active compounds. Their ability to facilitate the introduction of functional groups and to participate in various coupling reactions makes them invaluable tools in synthetic chemistry. For instance, the design of polyaromatic hydrocarbon-supported tin reagents demonstrates the utility of organotin compounds in simplifying the removal of tin and product isolation in synthetic processes, which is crucial for the efficient synthesis of organic molecules (Stien & Gastaldi, 2004).
properties
IUPAC Name |
tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBOCHMLBTELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tributylstannyl)-6-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2833583.png)
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride](/img/structure/B2833586.png)
![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2833587.png)
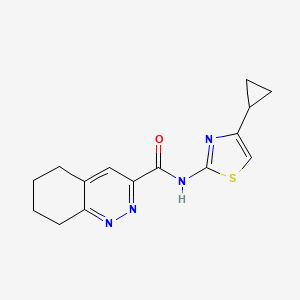
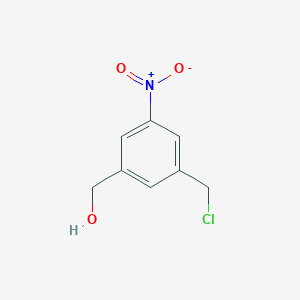
![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2833591.png)
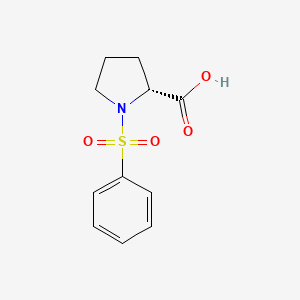
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B2833596.png)
![2-methyl-N-(2-(trifluoromethyl)phenyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2833597.png)
![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)
